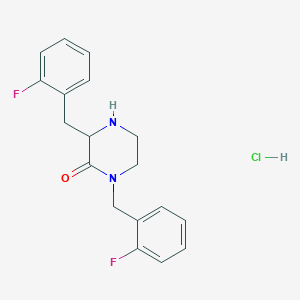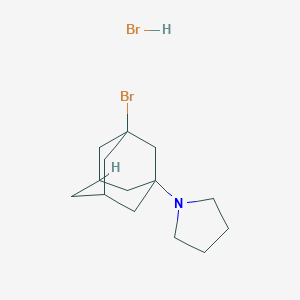
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Activity
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide and its derivatives show promising antiviral activity. For instance, 3-(2-adamantyl)pyrrolidines demonstrate potent activity against influenza A virus, with some derivatives exhibiting greater activity than amantadine, a standard antiviral drug (Stamatiou et al., 2001). Additionally, N-(1-adamantyl)-thiourea derivatives based on cyclic secondary amines show remarkable antiviral activity against vaccinia and herpes virus (Kreutzberger & Schröders, 1977).
Antimicrobial and Anticancer Properties
Adamantylated pyrimidines, including some derivatives of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide, have shown significant antimicrobial and anticancer properties (Orzeszko et al., 2004). This highlights the compound's potential in developing new therapeutic agents.
Synthesis and Chemical Transformations
Research has also focused on the synthesis and chemical transformations of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide and related compounds. For example, studies have described the synthesis of substituted 1-[2-(adamantan-1-yl)ethyl]piperidines (Shadrikova et al., 2016) and the adamantylation of pyridine derivatives (Shadrikova et al., 2015). These studies contribute to a deeper understanding of the compound's chemical properties and potential applications.
Potential in Treating Diabetes
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide derivatives have been explored for their potential in treating diabetes. A study on dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes, has identified such derivatives as effective agents (Villhauer et al., 2003).
Propriétés
IUPAC Name |
1-(3-bromo-1-adamantyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN.BrH/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYVGMTLWKKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



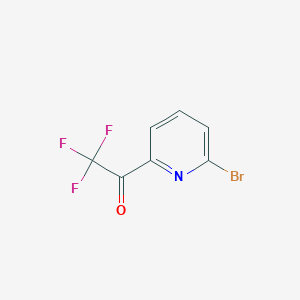

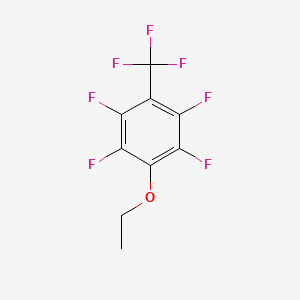
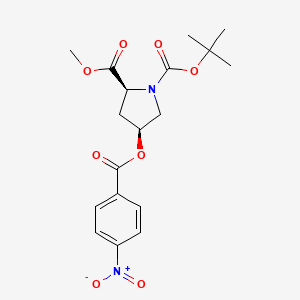
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)
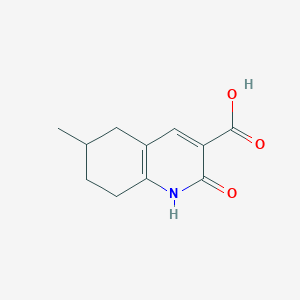

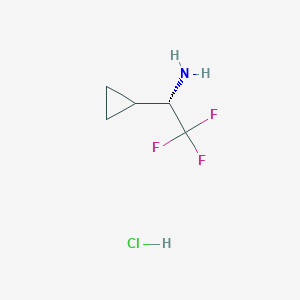
![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)
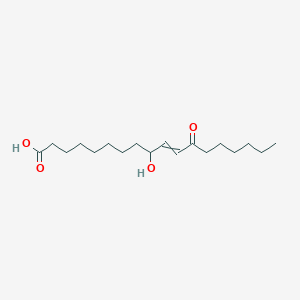
![{[3-(4-Methoxyphenyl)-1H-pyrazol-4-YL]-methyl}amine dihydrochloride](/img/structure/B1442560.png)
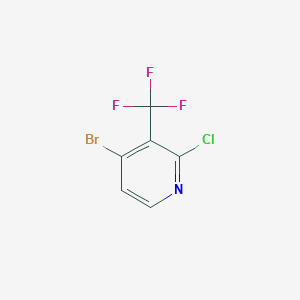
![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)
